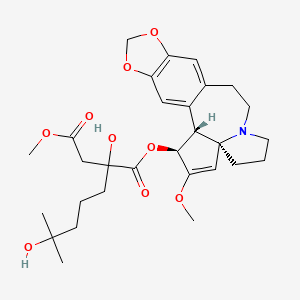

Cephalotaxine, 4-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Omacetaxine is a semisynthetic cephataxine that acts as a protein translation inhibitor and is used to treated chronic myeloid leukemia that is resistant to tyrosine kinase receptor antagonists. Omacetaxine is associated with a low rate of serum enzyme elevation during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis of Cephalotaxine and its derivatives has been a focus in organic chemistry due to the compound's unique structure and potential medicinal properties. For example, Cui Yu-xin (2008) explored the characterization of a key intermediate in Cephalotaxine synthesis, emphasizing the importance of confirming the presence of the terminal alkyne group, which plays a crucial role in constructing the three-ring structure and establishing stereochemistry (Cui Yu-xin, 2008). Additionally, Qing-Wei Zhang et al. (2012) and others have contributed to the formal synthesis of (-)-Cephalotaxine, focusing on the establishment of the 1azaspiro[4.4]nonane ring system and the benzazepine formation as critical steps in the synthesis process (Qing-Wei Zhang et al., 2012).

Phytochemical Investigations

- Studies have explored the phytochemical properties of Cephalotaxine and its derivatives. For instance, Rong-Qing Mei et al. (2020) isolated a new phenol derivative along with known compounds from the mangrove-derived fungus Eupenicillium sp. HJ002, which was investigated for its chemical structure and properties (Rong-Qing Mei et al., 2020). The study of sesquiterpenoids from Trichoderma atroviride, an endophytic fungus in Cephalotaxus fortunei, provided insights into the chemical diversity of compounds related to Cephalotaxine and their potential inhibitory effects on NO production in LPS-stimulated RAW264.7 cells (C. Zheng et al., 2011).

Antitumor Activities

- The exploration of antitumor activities is a significant aspect of Cephalotaxine research. Studies have synthesized novel alkaloid esters and evaluated their antitumor activities, highlighting the potential of Cephalotaxine derivatives as anticancer agents. For example, X. Ye and Ke-mei Wu (2003) synthesized and assessed the antitumor activity of derivatives of Cephalotaxine and Drupacine, emphasizing the importance of the C3 hydroxy groups in acylation by taxol side chain and its isomers (X. Ye & Ke-mei Wu, 2003). Additionally, the study on cytotoxic secondary metabolites from Cephalotaxus oliveri and its associated endophytic fungus Alternaria alternate Y-4-2 shed light on the structural diversity of Cephalotaxine-type alkaloids and their pronounced cytotoxicities against various human cancer cell lines (Guang-Lei Ma et al., 2020).

Propriétés

Nom du produit |

Cephalotaxine, 4-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester) |

|---|---|

Formule moléculaire |

C29H39NO9 |

Poids moléculaire |

545.6 g/mol |

Nom IUPAC |

1-O-[(2R,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate |

InChI |

InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25+,28-,29?/m0/s1 |

Clé InChI |

HYFHYPWGAURHIV-ZEDNPHJLSA-N |

SMILES isomérique |

CC(C)(CCCC(CC(=O)OC)(C(=O)O[C@H]1[C@@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O |

SMILES canonique |

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

Pictogrammes |

Acute Toxic |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide](/img/structure/B1202501.png)

![2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1202505.png)

![2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B1202511.png)